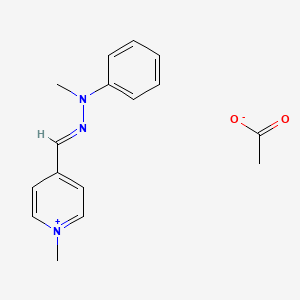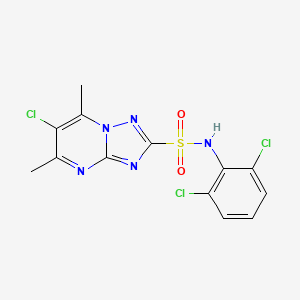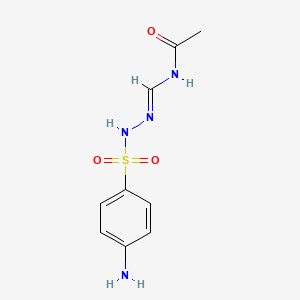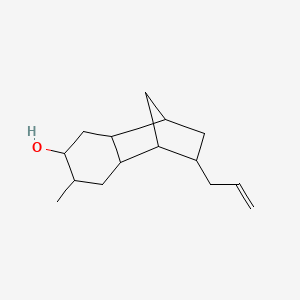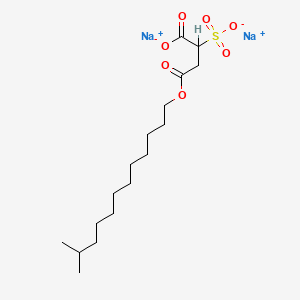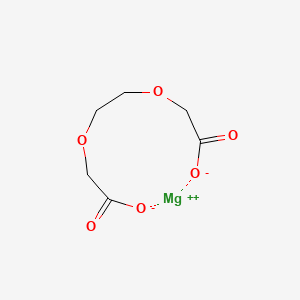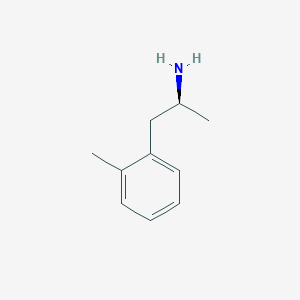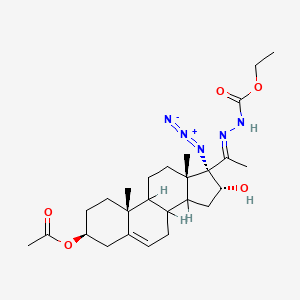
Ethyl (3beta-acetoxy-17-azido-16alpha-hydroxypregn-5-en-20-ylidene)carbazate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (3beta-acetoxy-17-azido-16alpha-hydroxypregn-5-en-20-ylidene)carbazate is a synthetic organic compound with the molecular formula C26H39N5O5 It is characterized by its complex structure, which includes an azido group, hydroxyl group, and acetoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (3beta-acetoxy-17-azido-16alpha-hydroxypregn-5-en-20-ylidene)carbazate typically involves multiple steps, starting from a suitable steroid precursor. The key steps include:
Acetylation: Introduction of the acetoxy group at the 3beta position.
Azidation: Introduction of the azido group at the 17 position.
Hydroxylation: Introduction of the hydroxyl group at the 16alpha position.
Carbazate Formation: Formation of the carbazate moiety at the 20 position.
Each of these steps requires specific reagents and conditions, such as acetic anhydride for acetylation, sodium azide for azidation, and appropriate oxidizing or reducing agents for hydroxylation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
化学反应分析
Types of Reactions
Ethyl (3beta-acetoxy-17-azido-16alpha-hydroxypregn-5-en-20-ylidene)carbazate can undergo various types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of azido groups to amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the azido group may yield an amine.
科学研究应用
Ethyl (3beta-acetoxy-17-azido-16alpha-hydroxypregn-5-en-20-ylidene)carbazate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a reagent in chemical processes.
作用机制
The mechanism of action of Ethyl (3beta-acetoxy-17-azido-16alpha-hydroxypregn-5-en-20-ylidene)carbazate involves its interaction with specific molecular targets, such as enzymes or receptors. The azido group may participate in click chemistry reactions, while the hydroxyl and acetoxy groups can form hydrogen bonds or undergo hydrolysis. These interactions can modulate biological pathways and result in various effects.
相似化合物的比较
Ethyl (3beta-acetoxy-17-azido-16alpha-hydroxypregn-5-en-20-ylidene)carbazate can be compared with similar compounds, such as:
This compound: Similar structure but different functional groups.
This compound: Similar biological activity but different chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
属性
CAS 编号 |
63973-99-9 |
|---|---|
分子式 |
C26H39N5O5 |
分子量 |
501.6 g/mol |
IUPAC 名称 |
[(3S,10R,13S,16R,17R)-17-azido-17-[(E)-N-(ethoxycarbonylamino)-C-methylcarbonimidoyl]-16-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C26H39N5O5/c1-6-35-23(34)29-28-15(2)26(30-31-27)22(33)14-21-19-8-7-17-13-18(36-16(3)32)9-11-24(17,4)20(19)10-12-25(21,26)5/h7,18-22,33H,6,8-14H2,1-5H3,(H,29,34)/b28-15+/t18-,19?,20?,21?,22+,24-,25-,26+/m0/s1 |
InChI 键 |
MCZQQHKOLGEDPS-XSQZIVNASA-N |
手性 SMILES |
CCOC(=O)N/N=C(\C)/[C@]1([C@@H](CC2[C@@]1(CCC3C2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C)O)N=[N+]=[N-] |
规范 SMILES |
CCOC(=O)NN=C(C)C1(C(CC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C)O)N=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


